MCB-613

Transcriptional Regulation Cancer Biology Chemical Biology

MCB-613 is a pan steroid receptor coactivator (SRC) stimulator (SMS) that binds the SRC-3 RID to super-activate SRC-1, -2, and -3 (EC50 0.8 μM for SRC-1). Hyperactivation triggers paraptosis via ER stress and ROS, killing cancer cells while sparing normal cells (IC50 >20 μM). Inhibits MCF-7 xenograft tumor growth at 20 mg/kg i.p. Also shows cardioprotection post-MI. Ideal for oncogene addiction, stress biology, and cardiac repair studies. NOT interchangeable with SRC inhibitors (e.g., SI-2, bufalin).

Molecular Formula C20H20N2O
Molecular Weight 304.4 g/mol
Cat. No. B161137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMCB-613
Synonyms4-​ethyl-​2,​6-​bis(3-​pyridinylmethylene)​-cyclohexanone
Molecular FormulaC20H20N2O
Molecular Weight304.4 g/mol
Structural Identifiers
SMILESCCC1CC(=CC2=CN=CC=C2)C(=O)C(=CC3=CN=CC=C3)C1
InChIInChI=1S/C20H20N2O/c1-2-15-9-18(11-16-5-3-7-21-13-16)20(23)19(10-15)12-17-6-4-8-22-14-17/h3-8,11-15H,2,9-10H2,1H3/b18-11+,19-12+
InChIKeyMMBSCBVEHMETSA-GDAWTGGTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MCB-613 Procurement Guide: A Potent Pan-SRC Stimulator for Oncogene Hyperactivation Research


MCB-613 (4-ethyl-2,6-bis-pyridin-3-ylmethylene-cyclohexanone) is a synthetic small molecule that functions as a potent, pan steroid receptor coactivator (SRC) stimulator (SMS) [1]. Unlike canonical SRC inhibitors, MCB-613 binds selectively to the receptor interaction domain (RID) of SRC-3 and super-activates the transcriptional activity of all three SRC family members (SRC-1, SRC-2, and SRC-3) [2]. This hyperactivation induces a paradoxical, stress-driven form of cell death known as paraptosis, selectively killing cancer cells while sparing normal cells [3]. Its unique mechanism of action establishes it as a distinct chemical probe for investigating oncogene addiction and cellular stress responses.

Why MCB-613 Cannot Be Substituted: Distinct Functional Mechanism vs. SRC Inhibitors


SRC-targeting compounds are not interchangeable. The functional output of modulating SRCs—inhibition versus hyperactivation—yields fundamentally different cellular outcomes. Inhibitors like SI-2, bufalin, and verrucarin A reduce SRC transcriptional activity and protein levels to suppress tumor growth [1]. In contrast, MCB-613 dramatically increases SRC transcriptional activity (up to 3.5-fold) [2], forcing cancer cells into a state of proteotoxic and oxidative stress that culminates in paraptotic cell death. This divergent mechanism dictates distinct experimental applications, pharmacokinetic considerations, and safety profiles, making generic substitution scientifically invalid. The following sections provide the quantitative evidence differentiating MCB-613 from its closest analogs.

MCB-613 Differentiation Evidence: Head-to-Head Quantitative Comparison Data


Functional Mechanism: MCB-613 Hyperactivates SRCs vs. SI-2 Inhibition

MCB-613 uniquely functions as an SRC small molecule 'stimulator' (SMS), in direct contrast to SRC inhibitors like SI-2. In HEK293 cell reporter assays, MCB-613 super-stimulates SRC-1-mediated transcriptional activation with an EC50 of 0.8 μM, achieving a 3.5-fold increase in activity at 5 μM [1]. Conversely, SI-2, a well-characterized SRC-3 inhibitor, reduces SRC-3 protein levels and transcriptional activity with an IC50 of 3–20 nM in breast cancer models [2]. This fundamental mechanistic divergence means MCB-613 activates, rather than suppresses, the SRC oncogenic program, making it a distinct tool for studying hyperactivation-induced cellular stress.

Transcriptional Regulation Cancer Biology Chemical Biology

Cell Death Mechanism: MCB-613 Induces Paraptosis vs. Apoptosis/Autophagy by Inhibitors

MCB-613 triggers a specific, non-apoptotic form of programmed cell death known as paraptosis, characterized by extensive cytoplasmic vacuolization from the endoplasmic reticulum [1]. This is mechanistically distinct from SRC inhibitors like bufalin and verrucarin A, which primarily induce apoptosis and/or autophagy through proteasomal degradation of SRC-3 [2]. In MCF-7 breast cancer cells, MCB-613 treatment (5 μM) increases Annexin V⁺ apoptotic cells only from 4% to 38%, but induces dramatic cytoplasmic vacuolation, a hallmark of paraptosis [3]. In contrast, SRC inhibitors do not induce paraptosis. This unique death pathway may allow MCB-613 to bypass resistance mechanisms associated with apoptotic failure.

Cell Death Mechanisms Paraptosis Cancer Therapeutics

Cancer Cell Selectivity: Differential Cytotoxicity in Cancer vs. Normal Cells

MCB-613 demonstrates a significant therapeutic window by selectively killing cancer cells while sparing normal cells. In MTS viability assays, MCB-613 at ~7 μM for 48 hours effectively kills MCF-7 (breast), PC-3 (prostate), H1299 (lung), and HepG2 (liver) cancer cells . In stark contrast, it shows no toxicity to normal mouse primary hepatocytes and mouse embryonic fibroblasts (MEFs) under the same conditions . Furthermore, in normal breast epithelial MCF-10A cells and prostate epithelial RWPE-1 cells, the IC50 exceeds 20 μM [1]. This is a key differentiation from some SRC inhibitors like gossypol, which can exhibit broader toxicity at micromolar concentrations [2]. The selectivity stems from the reliance of cancer cells on high SRC activity for survival, making them uniquely vulnerable to hyperactivation-induced stress.

Cancer Therapeutics Selective Toxicity Drug Discovery

In Vivo Efficacy: MCB-613 Tumor Growth Inhibition in Xenograft Models

In an MCF-7 breast cancer mouse xenograft model, MCB-613 (20 mg/kg, i.p., 3 times per week for 7 weeks) significantly and dramatically inhibited tumor growth [1]. Tumors in the 13 treated mice showed stalling of growth, whereas tumors in the 14 control mice tripled in volume over the same period [2]. Crucially, this efficacy was achieved without causing obvious animal toxicity or significant body weight loss . While SRC inhibitors like SI-2 and SI-12 also show in vivo efficacy, MCB-613's unique hyperactivation mechanism provides an orthogonal approach for validating target engagement and therapeutic concepts in vivo.

In Vivo Pharmacology Xenograft Models Breast Cancer

Target Specificity: MCB-613 Selectively Binds SRC-3 RID, Not Nuclear Receptors

Surface plasmon resonance (SPR) analysis confirmed that MCB-613 selectively and reversibly binds directly to the receptor interaction domain (RID) of SRC-3 [1]. Importantly, MCB-613 shows no significant binding to steroid nuclear receptors themselves—including estrogen receptor alpha (ERα), progesterone receptor (PR), and androgen receptor (AR)—at concentrations up to 10 μM [2]. This binding profile is distinct from some natural product SRC inhibitors like gossypol, which can also interact with steroid receptors, potentially confounding experimental results. Furthermore, MCB-613 selectively stimulates SRC activity without stimulating other transcriptional coactivators [3], ensuring that observed biological effects are primarily driven by SRC hyperactivation.

Target Engagement Protein-Protein Interactions Chemical Probe Characterization

Expanded Therapeutic Indication: MCB-613 Shows Cardioprotective Effects Post-Myocardial Infarction

Beyond its established role in oncology, MCB-613 has demonstrated significant protective effects in a mouse model of myocardial infarction (MI) [1]. In this study, MCB-613 administered two hours post-ischemic injury attenuated pathological cardiac remodeling, decreasing infarct size, apoptosis, hypertrophy, and fibrosis while maintaining cardiac function [2]. This represents a unique application for an SRC stimulator, as SRC inhibitors (e.g., SI-2, bufalin) are not reported to have such cardioprotective properties. Single-cell transcriptomics revealed that MCB-613's cardio-protection is associated with inhibition of macrophage inflammatory signaling, attenuation of fibroblast differentiation, and promotion of Tsc22d3-expressing reparative macrophages [3].

Cardiovascular Research Myocardial Infarction Fibrosis

Optimal Applications for MCB-613 Based on Verifiable Differentiation Evidence


Investigating Hyperactivation-Induced Cancer Cell Death and Stress Response Pathways

MCB-613 is ideally suited for researchers studying oncogene addiction and stress-driven cell death. Its unique ability to super-activate SRCs (EC50 0.8 μM for SRC-1 transcriptional activation [1]) and induce paraptosis via ER and oxidative stress [2] provides a distinct chemical tool for dissecting these pathways. This application is strongly supported by head-to-head functional evidence differentiating MCB-613 from SRC inhibitors like SI-2.

Preclinical In Vivo Studies of Hyperactivation Therapy in Breast Cancer Models

With demonstrated in vivo efficacy in an MCF-7 xenograft model—where 20 mg/kg i.p. MCB-613 stalled tumor growth and prevented a 3-fold volume increase observed in controls over 7 weeks [3]—MCB-613 is a validated tool for preclinical proof-of-concept studies. Its favorable toxicity profile in normal cells (IC50 >20 μM for normal epithelial cells ) supports its use in long-term animal studies.

Chemical Biology Studies of SRC-3 RID Binding and Coactivator Complex Assembly

MCB-613's selective and reversible binding to the RID of SRC-3, as confirmed by SPR [4], and its lack of binding to nuclear receptors (ERα, PR, AR) up to 10 μM [1] make it an excellent probe for studying SRC coactivator complex dynamics. It robustly increases SRC-3's interaction with co-coactivators CBP and CARM1 in a dose-dependent manner , providing a direct readout for complex formation assays.

Exploring Cardioprotective Mechanisms in Myocardial Infarction and Fibrosis Models

MCB-613 is the only SRC modulator with reported cardioprotective effects. It attenuates adverse cardiac remodeling post-MI, decreasing infarct size, apoptosis, hypertrophy, and fibrosis in a mouse model [5]. This unique application, not observed for SRC inhibitors, positions MCB-613 as a key reagent for cardiovascular researchers investigating SRC biology in cardiac repair and inflammation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for MCB-613

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.